molecular formula C7H4Cl2N2S2 B1298491 4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine CAS No. 325988-82-7

4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine

Cat. No. B1298491
M. Wt: 251.2 g/mol
InChI Key: ZQLZXFNAKNVLPB-UHFFFAOYSA-N
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Description

The compound of interest, 4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine, is a derivative of thiazole, which is a heterocyclic compound featuring both sulfur and nitrogen in the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related thiazole derivatives and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, as seen in the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, where 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene are condensed in ethanol . Similarly, 4-thiazolidinones are used as key intermediates for synthesizing various thiazole derivatives, indicating the versatility of thiazole chemistry in creating a wide range of compounds . The synthesis of 4,5-bis(phenylimino)-1,3-thiazolidine-2-thiones from primary amines, CS2, and N,N'-diphenyloxalimidoyl dichloride is another example of a one-pot synthesis approach for thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, as seen in the studies of N,4-diphenyl thiazole-2-amine derivatives . These studies provide detailed information on the crystal systems, space groups, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the stability and reactivity of the compounds. The torsional angles and the cis/trans configurations around the thiazole ring are also important structural features that can influence the compound's properties .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic addition and condensation. For instance, 4-thiazolidinones can react with arylidene malononitrile to form 2-arylimino-5-arylidene-4-thiazolidinones . The reactivity of thiazole derivatives with different reagents, such as DMF-DMA and heterocyclic amines, can lead to the formation of polyfunctionally substituted fused pyrimidine derivatives . These reactions demonstrate the chemical versatility of thiazole compounds and their potential for generating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their crystallization behavior, intermolecular interactions, and electronic properties, are crucial for their applications. The Hirshfeld surface analysis provides insights into the intermolecular contacts, which can affect the compound's solubility and stability . The electronic properties, such as the frontier molecular orbitals (FMOs) and electronic transitions, can be studied using theoretical calculations and are important for understanding the compound's reactivity and potential as a pharmacophore .

Scientific Research Applications

  • Organic Chemistry

    • Thiophene derivatives are among the most important aromatic heterocyclic derivatives . They have shown important pharmacological activities and find large application in material science and in coordination chemistry . The synthesis of thiophene derivatives is usually based on heterocyclization of functionalized alkynes .
  • Material Science

    • Thiophene derivatives are widely used in material science . They can be used in the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
  • Coordination Chemistry

    • Thiophene derivatives are also used in coordination chemistry . They can be used as ligands to form coordination compounds with various metals .
  • Pharmacology

    • Many molecules incorporating the thiophene nucleus have shown important pharmacological activities . They can be used in the development of new drugs .
  • Drug Delivery

    • Polysaccharides functionalized to promote stimuli-responsiveness are of particular interest and have potential utility due to their non- to low toxicity, biocompatibility, and biodegradability . They can be used in the development of new drug delivery systems .
  • Sensor Development

    • Functionalized polysaccharides can be used in sensor development . They can respond to environmental signals or stimuli by altering their physical and/or chemical properties .
  • 2D Transition Metal Dichalcogenides

    • 2D transition metal dichalcogenides (2D-TMDs) have generated considerable interest in novel device applications . They can exhibit both semiconducting and metallic (quasi-metallic) properties in their respective phases . The applications of (quasi)-metallic 2D-TMDs range from high-performance electronic and optoelectronic devices to energy storage, catalysis, piezoelectric and thermoelectric devices, and topological insulator and neuromorphic computing applications .
  • Photothermal Applications

    • 2D nanomaterials have become increasingly attractive for photothermal conversion . They tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility . Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
  • Oxidation Reactions

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
  • Electrocatalysis and Energy Storage

    • 2D transition metal dichalcogenides (TMDs) have been extensively studied in various areas of research . They exhibit tunable electronic band gaps that can undergo a transition from an indirect band gap (bulk crystal structure) to a direct band gap (2D monolayer nanosheets, i.e., slab structure) . Because of its robustness, 2D monolayer MoS 2 is the most studied material in this family and especially for the applications of electrocatalysis, H 2 evolution reactions (HER), etc . They have been widely considered potential candidates for HER electrocatalysts because of their low cost, good electrochemical stability in acidic conditions, and its nearly thermoneutral hydrogen adsorption energy .
  • Photothermal Therapy and Beyond

    • 2D nanomaterials have become increasingly attractive for photothermal conversion . They tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility . Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
  • Solar Cells

    • Polymers can be used to adjust the device components and structures of solar cells purposefully, due to their diversified properties . The emerging dye-sensitized solar cells, perovskite solar cells, and organic solar cells have been regarded as promising photovoltaic technologies .

properties

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S2/c8-5-1-3(6(9)13-5)4-2-12-7(10)11-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLZXFNAKNVLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C2=CSC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine

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